3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoic acid
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Overview
Description
3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoic acid is an organic compound with the molecular formula C₁₃H₉FO₃ and a molecular weight of 232.21 g/mol . This compound is characterized by the presence of a furan ring substituted with a 4-fluorophenyl group and a prop-2-enoic acid moiety. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 4-fluorobenzaldehyde and 2-furylacetic acid.
Substitution Reaction: The 4-fluorophenyl group is introduced via a substitution reaction, often using a palladium-catalyzed cross-coupling reaction.
Formation of Prop-2-enoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The furan ring and the 4-fluorophenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Palladium catalysts and various halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, and various substituted derivatives of the original compound .
Scientific Research Applications
3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation and microbial growth, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enoic acid: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
3-(4-fluorophenyl)-3-(furan-2-yl)propanoic acid: This compound has a similar structure but with a propanoic acid moiety instead of a prop-2-enoic acid moiety.
Uniqueness
The presence of the 4-fluorophenyl group and the prop-2-enoic acid moiety in 3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoic acid gives it unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPYNYVABBATBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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